A Comprehensive Technical Guide to the Physicochemical Properties of Methyl 2-methyl-2H-indazole-5-carboxylate
A Comprehensive Technical Guide to the Physicochemical Properties of Methyl 2-methyl-2H-indazole-5-carboxylate
Introduction
The indazole scaffold is a privileged bicyclic heteroaromatic system that forms the core of numerous pharmacologically active compounds. Its unique electronic properties and ability to participate in various intermolecular interactions make it a cornerstone in medicinal chemistry. Within this class, N-2 substituted indazoles, such as Methyl 2-methyl-2H-indazole-5-carboxylate (CAS: 1092351-86-4), represent a specific isomeric form whose physicochemical characteristics are critical for its behavior in biological systems.[1][2] A precise understanding of these properties is not merely an academic exercise; it is fundamental to predicting a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, formulation feasibility, and overall potential as a therapeutic agent.
This guide provides an in-depth analysis of the essential physicochemical properties of Methyl 2-methyl-2H-indazole-5-carboxylate. It is designed not as a simple data sheet, but as a practical manual for the research scientist, offering not just values, but the causality behind experimental choices and robust, self-validating protocols for their determination.
Molecular Identity and Core Properties
The foundational step in any chemical investigation is the unambiguous confirmation of the molecule's identity and basic properties. These data serve as the reference point for all subsequent analyses.
| Property | Data | Source |
| Chemical Name | Methyl 2-methyl-2H-indazole-5-carboxylate | N/A |
| Synonym | 2-Methyl-2H-indazole-5-carboxylic acid methyl ester | [3] |
| CAS Number | 1092351-86-4 | [3] |
| Molecular Formula | C₁₀H₁₀N₂O₂ | [3] |
| Molecular Weight | 190.20 g/mol | [3][4] |
| Appearance | Solid | [3][4] |
| SMILES | COC(=O)c1ccc2nn(C)cc2c1 | [3] |
| InChIKey | ZOXYVIUYSOLWRJ-UHFFFAOYSA-N | [3] |
Chemical Structure:
Analytical Characterization Workflow
A systematic workflow is essential for the comprehensive characterization of a novel or reference compound. The process begins with structural confirmation and proceeds through purity assessment to the determination of key physicochemical parameters.
Caption: Standard analytical workflow for compound characterization.
Spectroscopic and Spectrometric Elucidation
Spectroscopic analysis provides the fingerprint of a molecule, confirming its covalent structure and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR is the gold standard for structural elucidation of organic molecules in solution. For Methyl 2-methyl-2H-indazole-5-carboxylate, ¹H and ¹³C NMR will not only confirm the connectivity of atoms but also verify the N-2 methylation, a critical isomeric distinction. The chemical shifts are highly sensitive to the electronic environment of the bicyclic system.[5][6]
Predicted ¹H NMR Spectral Features (in CDCl₃, 400 MHz):
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Aromatic Protons (3H): The protons on the benzene ring portion are expected to appear as doublets and doublets of doublets in the range of δ 7.5-8.5 ppm. The proton at position 4 will likely be the most deshielded due to the anisotropic effect of the ester carbonyl.
-
Indazole C3-H (1H): A singlet expected around δ 8.0-8.2 ppm.
-
N-Methyl Protons (3H): A sharp singlet expected around δ 4.1-4.3 ppm.
-
O-Methyl Protons (3H): A sharp singlet expected around δ 3.9-4.0 ppm.
Trustworthiness - Standard Protocol for NMR Analysis:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; CDCl₃ is a good starting point for many neutral organic molecules.[5]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).
-
Data Acquisition: Record ¹H and ¹³C{¹H} spectra on a spectrometer operating at a field strength of at least 400 MHz.[5][7]
-
Analysis: Process the spectra using appropriate software. Integrate the ¹H signals to confirm proton ratios and assign peaks based on chemical shifts, coupling constants, and comparison with data from structurally related indazoles.[6][8]
Mass Spectrometry (MS)
Expertise & Experience: High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of a molecule. It provides a highly accurate mass measurement, which validates the molecular formula against the theoretical value, leaving little room for ambiguity.
Predicted Mass Spectrum:
-
Technique: Electrospray Ionization (ESI) in positive mode is expected to be highly effective.
-
Expected Ion: The primary ion observed should be the protonated molecule [M+H]⁺.
-
Calculated m/z for [C₁₀H₁₀N₂O₂ + H]⁺: 191.0815
-
Calculated m/z for [C₁₀H₁₀N₂O₂ + Na]⁺: 213.0634
Trustworthiness - Standard Protocol for HRMS Analysis:
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source of a high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 100-500).
-
Validation: The experimentally measured m/z for the [M+H]⁺ ion must match the theoretical calculated mass to within a tolerance of 5 ppm. This confirms the elemental formula C₁₀H₁₀N₂O₂.[5]
Infrared (IR) Spectroscopy
Expertise & Experience: IR spectroscopy is a rapid and reliable technique for identifying the functional groups present in a molecule. The key is to look for characteristic stretching and bending vibrations. For this molecule, the most diagnostic peak will be the ester carbonyl stretch.[9]
Predicted Key IR Absorption Bands (cm⁻¹):
-
~3100-3000: Aromatic C-H stretch.
-
~2950: Aliphatic C-H stretch (from methyl groups).
-
~1725-1710: A strong, sharp absorption corresponding to the C=O stretch of the methyl ester. This is a highly characteristic band.[7]
-
~1620-1450: A series of bands corresponding to C=C and C=N stretching vibrations within the aromatic indazole ring system.
-
~1250-1100: A strong C-O stretch associated with the ester linkage.
Trustworthiness - Standard Protocol for IR Analysis (ATR):
-
Sample Preparation: Place a small amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Apply pressure to ensure good contact and record the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
-
Background Correction: A background spectrum of the clean, empty ATR crystal must be recorded and subtracted from the sample spectrum.
-
Analysis: Identify the key absorption bands and correlate them with the expected functional groups to confirm the molecule's structural features.
Essential Physicochemical Parameters
These parameters govern how a molecule behaves in both chemical and biological environments. Their accurate measurement is a prerequisite for rational drug design and formulation.
Melting Point
Theoretical Importance: The melting point is a fundamental indicator of a compound's purity and the strength of its crystal lattice forces. A sharp melting range is characteristic of a pure crystalline solid.
Methodology for Determination (Capillary Method):
-
Sample Preparation: Finely powder a small amount of the dry solid.
-
Loading: Tightly pack the powder into a capillary tube to a height of 2-3 mm.
-
Measurement: Place the capillary in a calibrated melting point apparatus. Heat the sample at a controlled rate (e.g., 1-2 °C/min) near the expected melting point.
-
Recording: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid. For a pure compound, this range should be narrow (< 2 °C).
Aqueous Solubility
Theoretical Importance: Solubility is a master variable in drug development, directly impacting bioavailability and formulation options. Poor aqueous solubility is a major hurdle for many drug candidates.
Methodology for Determination (Shake-Flask Method):
-
System Preparation: Prepare buffered solutions at physiologically relevant pH values (e.g., pH 2.0, 6.8, and 7.4).
-
Equilibration: Add an excess of the solid compound to a known volume of each buffer in a sealed vial.
-
Shaking: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the solution by centrifugation or filtration.
-
Quantification: Accurately dilute the saturated supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
Lipophilicity (logP)
Theoretical Importance: Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), describes a molecule's preference for a lipidic (non-polar) versus an aqueous (polar) environment. It is a critical predictor of membrane permeability, protein binding, and metabolic clearance.
Methodology for Determination (Shake-Flask Method):
-
System Preparation: Use n-octanol (pre-saturated with buffer) and a buffer solution (e.g., pH 7.4, pre-saturated with n-octanol).
-
Partitioning: Add a known amount of the compound to a vial containing equal volumes of the two phases.
-
Equilibration: Shake the vial vigorously to allow the compound to partition between the two layers until equilibrium is reached (typically 1-2 hours).
-
Separation: Centrifuge the vial to ensure complete separation of the two phases.
-
Quantification: Determine the concentration of the compound in both the aqueous and n-octanol layers using a suitable analytical method (e.g., HPLC-UV).
-
Calculation: Calculate logP as: logP = log([Concentration in Octanol] / [Concentration in Aqueous]).
Synthesis and Stability Considerations
Plausible Synthetic Route
While numerous methods exist for indazole synthesis, a common and effective strategy for constructing the 2H-indazole core involves a cyclization reaction.[1][2][6] The diagram below illustrates a generalized, plausible pathway.
Caption: A generalized synthetic pathway to 2H-indazoles.
Chemical Stability Assessment
Expertise & Experience: The primary point of potential chemical instability in Methyl 2-methyl-2H-indazole-5-carboxylate is the methyl ester functional group, which is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid.[10] The indazole ring itself is generally stable. A forced degradation study is the standard approach to identify potential degradation pathways and develop a stability-indicating analytical method.
Trustworthiness - Protocol for Forced Degradation Study:
-
Stress Conditions: Prepare solutions of the compound (~1 mg/mL) in:
-
0.1 M HCl (Acidic hydrolysis)
-
0.1 M NaOH (Basic hydrolysis)
-
3% H₂O₂ (Oxidative stress)
-
Water (Neutral hydrolysis)
-
-
Incubation: Store aliquots of these solutions, along with a solid sample for photostability testing (exposed to light) and a control solution (protected from stress), at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
-
Analysis: At designated time points, quench the reactions (e.g., neutralize acid/base) and analyze all samples by a gradient HPLC-UV/MS method.
-
Evaluation: Compare the chromatograms of the stressed samples to the control. The goal is to achieve partial degradation (5-20%). Look for the appearance of new peaks (degradants) and a decrease in the area of the parent peak. The mass spectrometer can be used to identify the structure of any major degradants, such as the hydrolyzed carboxylic acid.
References
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PubChemLite. (n.d.). 2-methyl-2h-indazole-5-carboxylic acid (C9H8N2O2). Retrieved from [Link]
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LookChem. (n.d.). Buy Quality 2-Methyl-2H-indazol-5-amine 60518-59-4 In Stock with Immediately Delivery. Retrieved from [Link]
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Semantic Scholar. (2016). Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl). Retrieved from [Link]
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PubChemLite. (n.d.). 2h-indazole-5-carboxylic acid, 4,5,6,7-tetrahydro-, 3,6-dihydroxy-6-methyl-4-phenyl-, methyl ester, (4-alpha,5-beta,6-alpha)-. Retrieved from [Link]
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Beilstein Journals. (n.d.). Supporting Information Regioselective alkylation of a versatile indazole. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]
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PubChem. (n.d.). Methyl 1H-imidazole-5-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 2-methyl-4,5,6,7-tetrahydro-2H-indazole-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. PMC. Retrieved from [Link]
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ACS Publications. (2025). Rh(III)-Catalyzed Regioselective [4 + 2] Annulation of 2-Benzyl-2H-indazole-6-carboxylic Acids with Ynamides to Access Indazole-Fused Pyrans. The Journal of Organic Chemistry. Retrieved from [Link]
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ResearchGate. (n.d.). Infrared spectroscopy of metal carboxylates II. Analysis of Fe(III), Ni and Zn carboxylate solutions. Retrieved from [Link]
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